molecular formula C18H32 B12103967 3Z,6Z,9Z-Octadecatriene

3Z,6Z,9Z-Octadecatriene

Cat. No.: B12103967
M. Wt: 248.4 g/mol
InChI Key: WTEJQXMWOMOBHJ-SVNQLWEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3Z,6Z,9Z-Octadecatriene is an unsaturated hydrocarbon with the chemical formula C18H32. Its systematic name reflects the positions of the three double bonds along the carbon chain. This compound belongs to a class of pheromones produced by certain moths, including the winter moth (Erannis bajaria). These pheromones play a crucial role in attracting conspecific mates during mating season .

Preparation Methods

The biosynthesis of 3Z,6Z,9Z-Octadecatriene involves a series of enzymatic reactions within the pheromone gland of female moths

    Precursor: The biosynthesis starts with α-linolenic acid (9Z,12Z,15Z-18:acid), which serves as the precursor.

    Chain Elongation: Enzymatic reactions elongate the carbon chain, leading to 11Z,14Z,17Z-20:acid.

    α-Oxidation: The key step involves α-oxidation, which shortens the chain to yield 10Z,13Z,16Z-19:acid.

    Reduction or Decarbonylation: The resulting acid can be further reduced to an aldehyde or decarbonylated to form this compound (3Z,6Z,9Z-18:H).

Chemical Reactions Analysis

3Z,6Z,9Z-Octadecatriene can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Typically involves oxygen or peroxides.

    Reduction: Hydrogenation using metal catalysts (e.g., palladium on carbon).

    Substitution: Halogenation (e.g., bromination) at the double bonds.

Major products formed from these reactions include aldehydes, alcohols, and other derivatives.

Scientific Research Applications

    Chemistry: Researchers study 3Z,6Z,9Z-Octadecatriene as a model compound for understanding biosynthetic pathways and enzymatic reactions.

    Biology: Its role as a moth pheromone sheds light on insect communication and behavior.

    Medicine: Although not directly used in medicine, insights from its biosynthesis contribute to our understanding of lipid metabolism.

    Industry: The synthesis of similar compounds may have applications in fragrance and flavor industries.

Mechanism of Action

As a moth pheromone, 3Z,6Z,9Z-Octadecatriene acts by attracting male moths from a distance. The exact molecular targets and pathways involved are still an area of ongoing research.

Comparison with Similar Compounds

    3Z,6Z,9Z-Nonadecatriene (3Z,6Z,9Z-19H): Another component of the winter moth pheromone blend.

    Other Lepidopteran Pheromones: These include various unsaturated hydrocarbons produced by different moth species.

Biological Activity

3Z,6Z,9Z-Octadecatriene (C18H32) is a polyunsaturated hydrocarbon primarily recognized as a component of sex pheromones in various moth species. Its biological activity has been extensively studied in the context of chemical ecology, particularly regarding its role in mating behaviors and pheromone signaling.

Chemical Structure and Biosynthesis

This compound is characterized by three conjugated double bonds located at the 3rd, 6th, and 9th carbon positions. This specific configuration is critical for its biological function as a pheromone. The biosynthesis of this compound typically involves the desaturation and elongation of fatty acids, particularly linoleic acid and linolenic acid, which serve as precursors. The enzymatic processes include:

  • Desaturation : Conversion of saturated fatty acids to unsaturated forms.
  • Elongation : Extension of carbon chain length through additional carbon units.
  • Reduction and Decarboxylation : Transformations leading to the final pheromone structure .

Pheromone Function

The primary biological activity of this compound is its role as a sex pheromone in moths. It serves to attract males during mating seasons. Studies have demonstrated that male moths exhibit strong behavioral responses to this compound when released into their environment. For instance:

  • Electroantennographic Detection (EAD) : Research has shown that male antennae respond significantly to this compound compared to other analogs .
  • Behavioral Assays : Field tests confirm that traps baited with this pheromone capture more males than those without it, indicating its effectiveness in attracting mates .

Sensory Reception

The detection of this compound involves specific olfactory receptors in moths. For example:

  • The receptor ObruOR1 has been identified as a key player in detecting this pheromone. Studies using two-electrode voltage clamp techniques on Xenopus oocytes co-expressing ObruOR1 revealed a strong response to this compound .
  • The sensory neurons responsible for detecting this compound show a unique response pattern characterized by prolonged activation compared to other pheromonal compounds .

Study on Erannis bajaria

A significant study focused on the moth Erannis bajaria, where this compound was identified as the main component of its sex pheromone blend. Researchers conducted gas chromatography with electroantennographic detection to analyze the responses of male moths to various pheromonal components. The results indicated that:

  • Males showed heightened sensitivity to this compound compared to other tested compounds.
  • The effective dose for eliciting a response was significantly lower than that for other analogs .

Comparative Analysis with Other Compounds

CompoundTypeEAD ResponseBiological Role
This compoundSex PheromoneHighAttracts males during mating
1,3Z,6Z,9Z-TetraeneSex PheromoneModerateAttracts males but less effective
(11Z)-HexadecenalSex PheromoneLowMinor role in attraction

This table summarizes the comparative efficacy of various compounds in eliciting electroantennographic responses from male moths.

Properties

Molecular Formula

C18H32

Molecular Weight

248.4 g/mol

IUPAC Name

(3Z,6Z,9Z)-octadeca-3,6,9-triene

InChI

InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17-

InChI Key

WTEJQXMWOMOBHJ-SVNQLWEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.